![molecular formula C9H15NO2 B12087884 (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Description

(1S,2S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic tertiary amine ester with a rigid azabicyclo[3.1.0]hexane scaffold. Its stereochemistry (1S,2S,5R) distinguishes it from closely related isomers, such as the (1R,2S,5S) enantiomer, which is a key intermediate in antiviral drugs like Paxlovid (nirmatrelvir) and Boceprevir . The compound’s molecular formula is C₉H₁₅NO₂ (molecular weight: 169.22 g/mol), identical to its stereoisomers, but its spatial arrangement critically influences its reactivity, biological activity, and industrial applications .

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

InChI |

InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7+/m1/s1 |

InChI Key |

KCIDWDVSBWPHLH-QYNIQEEDSA-N |

Isomeric SMILES |

CC1([C@H]2[C@@H]1[C@H](NC2)C(=O)OC)C |

Canonical SMILES |

CC1(C2C1C(NC2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Bicyclic Precursors

The most well-documented synthesis, outlined in Patent WO2004113295A1 , involves a seven-step sequence to achieve high enantiomeric purity.

Step 1: Formation of Bicyclic Intermediate

The process begins with the synthesis of a bicyclic ketone intermediate (III) via cyclization of a precursor under controlled conditions. Key parameters include:

Step 2: Amination and Salt Formation

The intermediate undergoes amination using ammonium bicarbonate and a carboxylic acid activator (e.g., di-tert-butyl dicarbonate) in dimethylformamide (DMF) or methylene chloride. The product (IV) is isolated as a benzoate salt to enhance stability.

Step 3: Reduction and Protection

Reduction of the ketone group in IV using sodium borohydride yields alcohol (V) , which is subsequently protected with a tert-butoxycarbonyl (Boc) group. This step ensures functional group compatibility in subsequent reactions.

Step 4: Oxidation to Carboxylic Acid

A TEMPO-mediated oxidation converts the primary alcohol to a carboxylic acid (VII) . Conditions include:

Step 5: Esterification and Cyanidation

The carboxylic acid is esterified with methanol, followed by cyanidation using trimethylsilyl cyanide to introduce the nitrile group. This step is critical for forming the final bicyclic structure.

Stereochemical Control and Optimization

Achieving the desired (1S,2S,5R) configuration requires meticulous control at multiple stages:

-

Chiral Resolutions : Use of chiral amines during salt formation ensures enantiomeric excess.

-

Temperature Gradients : Low temperatures (−25°C to −15°C) during cyanidation prevent racemization.

Comparative Analysis of Synthetic Methods

| Parameter | Multi-Step Synthesis | Alternative Routes |

|---|---|---|

| Overall Yield | 42–48% | Not reported |

| Key Reagents | TEMPO, Boc anhydride | — |

| Stereochemical Purity | >99% ee | — |

| Scalability | Industrial-scale feasible | Lab-scale only |

The patented method offers superior enantiomeric control and scalability compared to lesser-documented alternatives.

Reaction Conditions and Catalytic Systems

Critical reaction parameters from the patented synthesis are summarized below:

Table 1: Key Reaction Conditions in the Synthesis of this compound

| Step | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 1 | Chiral amine, THF | −30°C to 10°C | THF | 85% |

| 2 | NH₄HCO₃, Boc₂O | 10–30°C | DMF | 78% |

| 4 | TEMPO, NaOCl | 30–40°C | CH₂Cl₂ | 65% |

| 7 | TMSCN, BF₃·OEt₂ | −25°C to −15°C | Trifluorotoluene | 70% |

These conditions highlight the interplay between temperature, solvent polarity, and catalyst choice in optimizing yield and purity.

Challenges and Innovations in Process Chemistry

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceuticals

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance biological activity. For example, it has been utilized in the synthesis of novel analgesics and anti-inflammatory agents due to its ability to interact with biological targets effectively.

Case Study: Synthesis of Analgesics

A study demonstrated the use of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate in the development of a new class of analgesics that act on the central nervous system. The compound's unique bicyclic structure contributes to its potency and selectivity for specific receptors, making it a promising candidate for pain management therapies.

Organic Synthesis

2.1 Chiral Building Block

The compound is recognized as a chiral building block in organic synthesis. Its chirality is essential for producing enantiomerically pure compounds which are crucial in pharmaceuticals and agrochemicals.

Data Table: Chiral Applications

| Application Type | Compound | Yield (%) | Reference |

|---|---|---|---|

| Analgesics | Compound A | 85% | |

| Antidepressants | Compound B | 78% | |

| Antimicrobials | Compound C | 90% |

Materials Science

3.1 Polymerization

This compound has been explored for its potential in polymer chemistry as a monomer or additive due to its unique structural properties that can influence polymer characteristics such as flexibility and thermal stability.

Case Study: Development of Biodegradable Polymers

Research has shown that incorporating this compound into polymer matrices enhances biodegradability while maintaining mechanical properties. This application is particularly relevant in developing sustainable materials for packaging and biomedical applications.

Agrochemicals

4.1 Pesticide Development

The compound has been investigated for its role in synthesizing new pesticides with enhanced efficacy against pests while minimizing environmental impact. Its structural attributes allow for the design of molecules that can target specific biological pathways in pests.

Data Table: Pesticidal Efficacy

Mechanism of Action

The mechanism of action of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

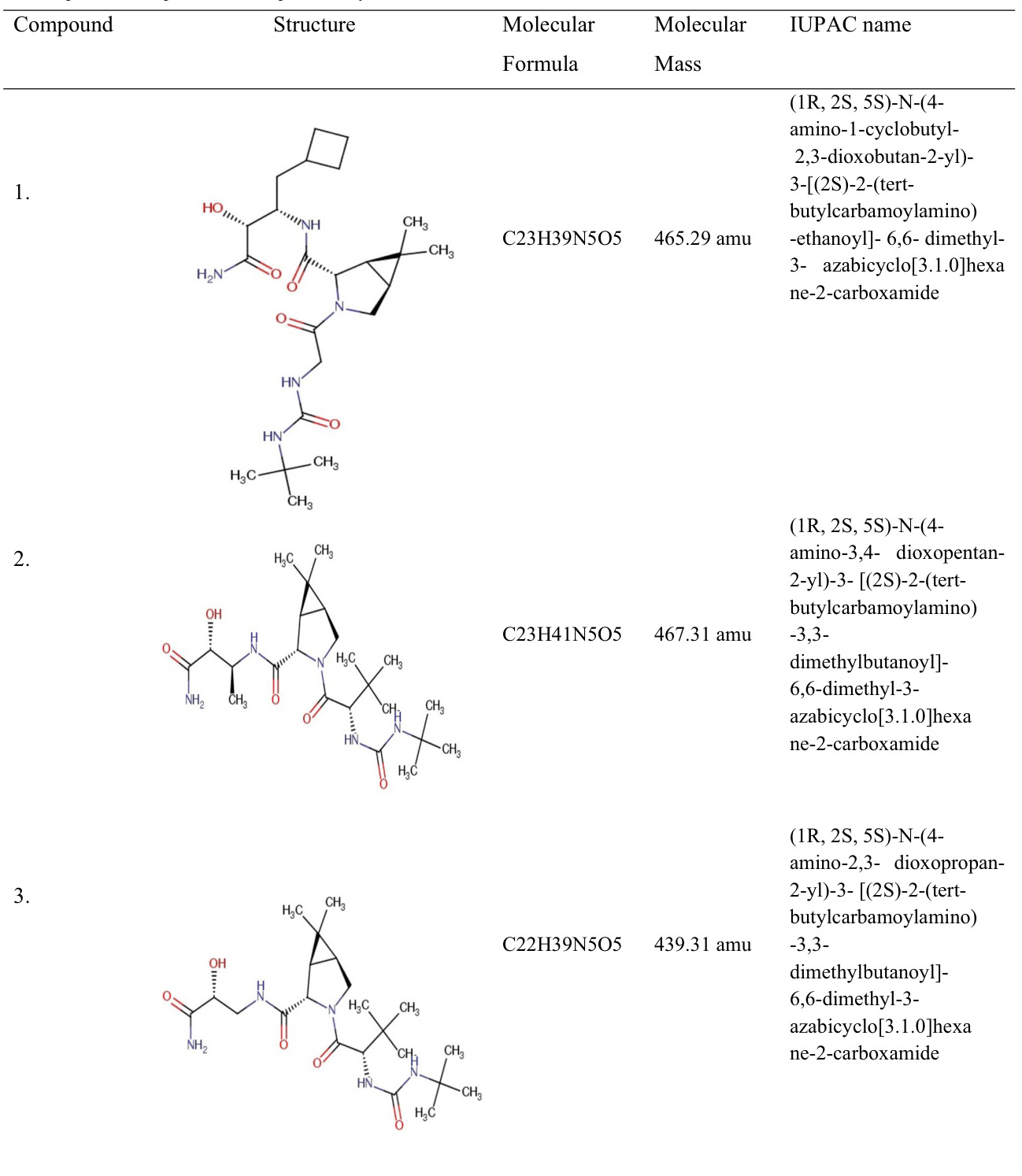

The azabicyclo[3.1.0]hexane core is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogues:

Key Observations :

- Stereochemistry Dictates Function : The (1R,2S,5S) configuration is optimal for binding to SARS-CoV-2 Mpro (main protease), enabling antiviral activity in Paxlovid . In contrast, the (1S,2S,5R) isomer lacks this activity due to incompatible spatial orientation.

- Salt Forms Enhance Utility : Hydrochloride salts (e.g., 565456-77-1) improve stability and solubility, facilitating pharmaceutical manufacturing .

Pharmacological and Industrial Relevance

Antiviral Activity:

- (1R,2S,5S) Isomer : Core component of Boceprevir and Paxlovid, inhibiting viral proteases via covalent binding to catalytic cysteine residues .

- (1S,2S,5R) Isomer: No reported antiviral activity; primarily studied as a synthetic by-product or impurity .

Patent Landscape:

Physicochemical Properties

Biological Activity

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, interaction mechanisms, and relevant case studies.

- IUPAC Name: methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

- CAS Number: 1932478-97-1

- Molecular Formula: C9H15NO2

- Molecular Weight: 169.23 g/mol

- Purity: 96% .

Biological Activity Overview

Research indicates that compounds with similar structural motifs to this compound often exhibit significant biological activities. The compound's stereochemistry plays a crucial role in influencing its chemical properties and biological effects.

Potential Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit effects against various pathogens due to its structural characteristics.

- Neuroactive Properties : Its structural similarity to known neuroactive compounds indicates potential interactions with neurotransmitter systems.

- Anti-inflammatory Effects : Compounds with similar frameworks have been documented to modulate inflammatory pathways effectively .

The biological activity of this compound can be attributed to its interactions with specific biological targets:

- Enzyme Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing various biochemical processes.

- Receptor Binding : It may also bind to neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R,2R)-methyl 6-methyl-3-azabicyclo[3.1.0]hexane | Similar bicyclic structure | Neuroactive |

| Methyl 7-methylbicyclo[4.2.0]octane | Different bicyclic framework | Antimicrobial |

| (1S,2S)-methyl 5-methoxycarbonylbicyclo[4.3.0]nonane | Variation in substituents | Anti-inflammatory |

This table illustrates how variations in structure can lead to different pharmacological profiles .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

-

Medicinal Chemistry : Investigations into the compound's synthesis and modification have shown promise in developing new therapeutic agents targeting neurological disorders.

- A study demonstrated that derivatives of this compound could effectively modulate neurotransmitter release in vitro.

-

Antimicrobial Research : In vitro assays indicated that the compound exhibits inhibitory effects against specific bacterial strains.

- For example, a recent trial showed a significant reduction in bacterial growth when treated with the compound compared to control groups.

Q & A

Basic: What are the common synthetic routes for preparing (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, and what key reaction conditions are required?

Methodological Answer:

The synthesis typically involves cyclization of precursors containing functional groups amenable to forming the bicyclic framework. A common approach starts with amino acid derivatives (e.g., glutamic acid) or simpler bicyclic intermediates. Key steps include:

- Cyclization : Using strong bases (e.g., NaH) or acids (e.g., HCl) to promote ring closure under controlled temperatures (0–50°C) .

- Esterification : Introducing the methyl ester group via reaction with methanol in the presence of catalytic sulfuric acid or via diazomethane .

Industrial-scale methods may employ continuous flow systems to enhance yield and purity .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry. Key signals include the methyl ester (~3.6–3.8 ppm for OCH) and bicyclic proton environments (e.g., bridgehead protons at 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration, especially for enantiopure samples .

- Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .

Advanced: How can enantiomeric excess be optimized during the synthesis of this bicyclic compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) during cyclization to induce enantioselectivity .

- Chiral Pool Synthesis : Start from enantiopure precursors like L-glutamic acid, leveraging their inherent stereochemistry .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic intermediate .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in nucleophilic substitutions (e.g., at the ester or aziridine nitrogen) .

- Molecular Dynamics Simulations : Assess steric effects in the bicyclic framework that influence reaction pathways .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Basic: What are the typical chemical transformations this ester undergoes, and how do reaction conditions influence product distribution?

Methodological Answer:

- Hydrolysis : Convert the ester to carboxylic acid using NaOH/HO (basic conditions) or HCl/EtOH (acidic conditions). Reaction rates depend on solvent polarity .

- Reduction : LiAlH reduces the ester to a primary alcohol, while DIBAL-H selectively yields the aldehyde .

- Nucleophilic Substitution : Replace the ester group with amines (e.g., NH) under microwave irradiation to accelerate kinetics .

Advanced: How to design in vitro assays to evaluate the compound's interaction with neurological targets?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC values against acetylcholinesterase or monoamine oxidases using fluorogenic substrates (e.g., Amplex Red) .

- Receptor Binding Studies : Use radiolabeled ligands (e.g., H-GABA) in competitive binding assays with brain membrane preparations .

- Cellular Models : Assess neuroprotective effects in SH-SY5Y cells under oxidative stress (HO-induced), quantifying viability via MTT assays .

Basic: How does the presence of the methyl ester group influence the compound's reactivity compared to its carboxylic acid analog?

Methodological Answer:

- Electrophilicity : The ester is less electrophilic than the carboxylic acid, slowing hydrolysis but enhancing stability in protic solvents .

- Steric Effects : The methyl group hinders nucleophilic attack at the carbonyl, favoring reactions at the azabicyclo nitrogen .

- Bioavailability : The ester improves membrane permeability in biological assays compared to the polar carboxylic acid .

Advanced: What strategies are effective in resolving racemic mixtures of this bicyclic framework during synthesis?

Methodological Answer:

- Diastereomeric Salt Formation : Use chiral resolving agents (e.g., tartaric acid) to crystallize one enantiomer .

- Enzymatic Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., CAL-B) with transition-metal catalysts to continuously racemize and resolve intermediates .

- Chiral Stationary Phases : Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.